2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid
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Overview
Description
2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid is a chemical compound with the molecular formula C9H12O4S and a molecular weight of 216.26 g/mol . It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid typically involves the reaction of cyclopentanone with ethylene glycol and sulfur to form the spirocyclic intermediate. This intermediate is then oxidized to introduce the oxo group, followed by the addition of acetic acid to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid involves its interaction with specific molecular targets. The oxo and thiaspiro groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-thiaspiro[4.4]nonane: A structurally related compound with similar spirocyclic features but lacking the acetic acid moiety.
Spiro(cyclopentane-1,2′-(1,3-oxathiolane)): Another related compound with a different spirocyclic arrangement.
Uniqueness
2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid is unique due to its combination of oxo, oxa, and thiaspiro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c10-7(11)5-6-8(12)13-9(14-6)3-1-2-4-9/h6H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPNJNAEUVMDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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